4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde
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Overview
Description
4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde is an organic compound with a complex structure that includes multiple ether linkages and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the reaction of 2-methoxy-4-prop-2-enylphenol with ethylene oxide to form an intermediate compound. This intermediate is then further reacted with additional ethylene oxide units to extend the ether chain. Finally, the aldehyde group is introduced through a formylation reaction, typically using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial production also emphasizes the importance of purity and consistency, often achieved through rigorous purification processes such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Major Products Formed
Oxidation: 4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoic acid.
Reduction: 4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
Scientific Research Applications
4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties. It can serve as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. Additionally, its antimicrobial activity could be due to the disruption of microbial cell membranes or interference with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]benzaldehyde: Similar structure but lacks the prop-2-enyl group.
4-[2-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]benzaldehyde: Similar structure but with ethoxy groups instead of methoxy groups.
4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]acetophenone: Similar structure but with a ketone group instead of an aldehyde group.
Uniqueness
4-[2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde is unique due to the presence of the prop-2-enyl group, which can impart distinct chemical and biological properties. This structural feature may influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-3-4-17-7-10-20(21(15-17)23-2)26-14-12-24-11-13-25-19-8-5-18(16-22)6-9-19/h3,5-10,15-16H,1,4,11-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSNIQSXQDHYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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